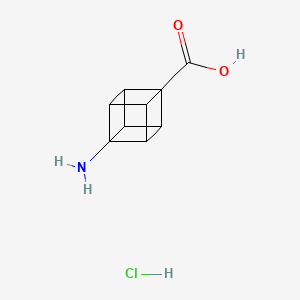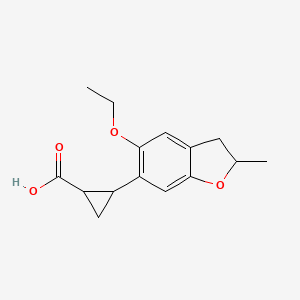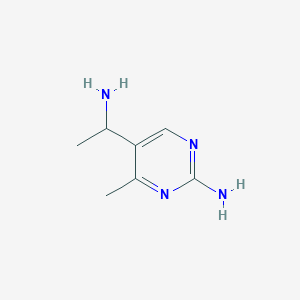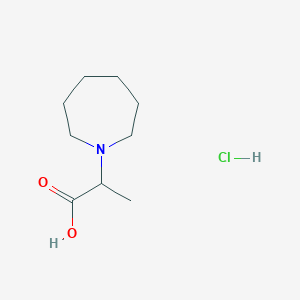
8-aminocubane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
Specific information about the chemical reactions involving 8-aminocubane-1-carboxylic acid hydrochloride is not available in the search results. It’s likely that this compound participates in various reactions, given its role as an organic building block.Aplicaciones Científicas De Investigación
Conformational Analysis and Peptide Design
The research on trishomocubane amino acid dipeptide, closely related to the cubane family, highlights its promising conformational characteristics for peptide design. The study demonstrates the potential of trishomocubane as a constrained α-amino acid residue to adopt specific structural motifs like helical and β-turns, which are crucial in the development of peptides and protein surrogates. This opens up possibilities for utilizing similar cubane-based structures, such as 8-aminocubane-1-carboxylic acid hydrochloride, in the design of novel peptides with predetermined conformational properties, thereby enhancing their biological functionality and stability (Krishna. Bisetty, Penny U. Govender, H. Kruger, 2006).
Surface Chemistry and Bioconjugation
A study exploring the electrochemical investigation of carbodiimide coupling on a carboxylic acid-functionalized surface provides insights into bioconjugation techniques. By using aminoferrocene as an indicator, this research outlines an efficient method for attaching bioactive molecules to surfaces, which could be applied to this compound for creating biosensors or bioactive surfaces. This method's ability to determine optimal conditions for surface bioconjugation is crucial for developing advanced materials in biosensing and surface chemistry applications (Marsilea A. Booth, Karthik Kannappan, A. Hosseini, A. Partridge, 2015).
Synthetic Chemistry and Drug Design
The synthesis of novel compounds featuring the cubane structure, such as the (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, showcases the utility of cubane and its derivatives in medicinal chemistry. This study exemplifies the potential of cubane derivatives in the synthesis of compounds with specific biological activities, suggesting the utility of this compound in developing new therapeutic agents (Zhengjun Xia, Zaixin Chen, Shuitao Yu, 2013).
Mecanismo De Acción
The mechanism of action of 8-aminocubane-1-carboxylic acid hydrochloride is not specified in the search results. Its applications in various fields of research and industry suggest that it may have diverse mechanisms of action depending on the context.
Safety and Hazards
Propiedades
IUPAC Name |
4-aminocubane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12;/h1-6H,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSHIUIYOQMWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4-{[(oxolan-2-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B6144308.png)


![2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide](/img/structure/B6144337.png)
![5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6144355.png)
![[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B6144362.png)
![methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine dihydrochloride](/img/structure/B6144372.png)

![2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride](/img/structure/B6144384.png)
![9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B6144387.png)

![3-ethyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B6144395.png)
